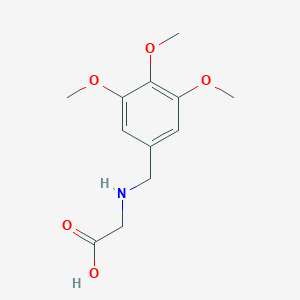

N-(3,4,5-trimethoxybenzyl)glycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15) |

InChI Key |

YVKIONKKSOFMJL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4,5 Trimethoxybenzyl Glycine and Its Analogues

Direct N-Alkylation Approaches

Direct N-alkylation is a primary and straightforward approach for creating a bond between the nitrogen atom of glycine (B1666218) and the benzylic carbon of the 3,4,5-trimethoxybenzyl group. This can be achieved through several pathways, most notably by condensation with benzyl (B1604629) halides or through reductive amination.

The nucleophilic substitution reaction between a glycine derivative (typically an ester to enhance solubility and reactivity) and a 3,4,5-trimethoxybenzyl halide, such as the chloride or bromide, is a common N-alkylation strategy. nih.govd-nb.info This reaction is generally performed in the presence of a base to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation, and to ensure a good yield. monash.edu

In a typical procedure, glycine methyl or ethyl ester is treated with 3,4,5-trimethoxybenzyl chloride in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724), with a non-nucleophilic base such as potassium carbonate or triethylamine. nih.gov Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. monash.edu Subsequent hydrolysis of the resulting ester yields the desired N-(3,4,5-trimethoxybenzyl)glycine. A study described the condensation of 3,4,5-trimethoxybenzyl chloride with various amino compounds to yield the corresponding trimethoxybenzyl derivatives. nih.gov

Table 1: Examples of N-Alkylation via Condensation

| Alkylating Agent | Amine/Amino Acid | Base | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzyl chloride | Various amines (e.g., piperidine, morpholine) | - | - | - | N-(3,4,5-trimethoxybenzyl) derivatives | nih.gov |

| Alkyl halides | N-nitrobenzenesulfonamide esters of amino acids | K₂CO₃ | - | TEBA | N-alkyl amino acid esters | monash.edu |

Data presented is illustrative of general methodologies.

Reductive amination, or reductive alkylation, offers an alternative and highly versatile route to N-substituted amines. youtube.comorganic-chemistry.org This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with glycine or a glycine ester.

The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity for iminium ions over carbonyls. masterorganicchemistry.com Other reagents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and pyridine (B92270) borane, are also widely used and can offer advantages in terms of safety and reaction conditions. masterorganicchemistry.comchemrxiv.org The reaction is typically carried out under mildly acidic conditions (pH ~5-6), which catalyze imine formation without significantly hydrolyzing it. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminiums in the presence of carbonyls. | Aldehydes, Ketones, Primary/Secondary Amines | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. | Aldehydes, Ketones, especially for less reactive amines. | masterorganicchemistry.com |

| α-Picoline-borane | Effective in various solvents, including water, and under neat conditions. | Aldehydes, Ketones | organic-chemistry.org |

Multicomponent Reactions in Glycine Derivative Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and offer a rapid way to generate libraries of structurally diverse compounds. tandfonline.com Several MCRs can be envisioned for the synthesis of this compound analogues.

One prominent example is the Ugi four-component reaction. A plausible Ugi synthesis could involve the reaction of 3,4,5-trimethoxybenzylamine, an aldehyde (e.g., formaldehyde (B43269) or a protected glyoxylic acid), a carboxylic acid, and an isocyanide. This would lead to the formation of a complex pseudo-peptide structure incorporating the N-(3,4,5-trimethoxybenzyl) moiety. nih.gov While not a direct synthesis of the parent glycine derivative, this highlights the utility of MCRs in creating diverse and complex analogues in a highly efficient manner. rsc.org

Strategies for Stereoselective Synthesis of Glycine Derivatives

While glycine itself is achiral, the synthesis of chiral α-substituted analogues of this compound requires stereoselective methods. Achieving control over the stereochemistry at the α-carbon is crucial for producing enantiomerically pure compounds for biological applications. nih.gov

Several strategies exist for the stereoselective synthesis of amino acids. organic-chemistry.org These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the glycine scaffold, directing the approach of an electrophile to one face of the molecule, thereby inducing stereoselectivity. Subsequent removal of the auxiliary reveals the chiral amino acid.

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals (e.g., nickel, cobalt), can be used to catalyze reactions like alkylations or reductive aminations enantioselectively. organic-chemistry.org For example, a cobalt-catalyzed aza-Barbier reaction of dehydroglycines with alkyl halides has been shown to produce unnatural α-amino esters with high enantioselectivity. organic-chemistry.org

Conjugate Addition: Asymmetric Michael additions to chiral acceptors are another effective method. For instance, the conjugate addition of lithium amides to α,β-unsaturated esters derived from chiral starting materials can produce chiral β-amino acid derivatives with good stereoselectivity. beilstein-journals.org

A versatile stereoselective route was developed for synthesizing new 2′-(S)-CCG-IV analogues, demonstrating that late-stage diversification can provide access to a wide variety of conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov

Chemoenzymatic Synthesis of Amino Acid Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. Enzymes can catalyze reactions under mild conditions with exceptional regio- and stereoselectivity, which is often difficult to achieve with purely chemical methods. acs.orgrug.nlnih.gov

For the synthesis of N-substituted amino acids, several enzyme classes are relevant:

Carbon-Nitrogen Lyases: Enzymes like aspartate ammonia (B1221849) lyases (aspartases) and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of amines to α,β-unsaturated acids. acs.orgrug.nl EDDS lyase, for example, has been shown to have a broad substrate scope, accepting various arylamines and arylalkylamines for addition to fumarate, yielding N-substituted aspartic acids with excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net

Oxidoreductases: Reductive aminases (RedAm), opine dehydrogenases (OpDHs), and other dehydrogenases can catalyze the reductive amination of α-keto acids with amines, providing a stereoselective route to chiral amino acids. acs.org

These biocatalytic methods, often combined in one-pot, two-step chemoenzymatic cascades, represent a powerful and green alternative for preparing optically pure N-substituted amino acid analogues. rug.nlnih.gov For example, a chemoenzymatic route to chiral pyrazolidin-3-ones was developed using EDDS lyase for a hydroamination step followed by an acid-catalyzed intramolecular amidation. rug.nl

Rational Design and Synthesis of N 3,4,5 Trimethoxybenzyl Glycine Derivatives and Analogues

Structural Modifications on the Glycine (B1666218) Scaffold

The Cα position of the glycine backbone is a key target for introducing side chains, effectively transforming the glycine residue into a more complex α-amino acid derivative. The chemoselective functionalization of this Cα-H bond allows for the rapid elaboration of unnatural amino acids. nsf.gov

Modern synthetic strategies have been developed to achieve this transformation under mild conditions. One notable method involves the late-stage α-C–H functionalization of resin-bound N-arylglycinyl peptides using boronic acid nucleophiles. nsf.gov This approach highlights the importance of the electronic properties of the N-aryl group in controlling the reactivity of the coupling reaction. nsf.gov Another powerful technique is the nickel-catalyzed cross-electrophile coupling of N-carbonyl-protected α-pivaloyloxy glycine with various vinyl or aryl halides. This protocol facilitates the synthesis of α-amino acids that possess sterically hindered branched vinyl groups, a task that is challenging with traditional methods. rsc.org

Computational design has also played a role in developing new reactions, such as a three-component reaction involving amines, difluorocarbene, and CO2 to create α,α-difluoroglycine derivatives. researchgate.net These methods provide a versatile toolkit for creating derivatives of N-(3,4,5-trimethoxybenzyl)glycine with diverse substituents at the alpha-carbon, as summarized in the table below.

| Substitution Method | Reagents/Catalysts | Type of Substituent Added | Reference |

| Cα-H Functionalization | Boronic Acids | Aryl, Vinyl | nsf.gov |

| Cross-Electrophile Coupling | Vinyl/Aryl Halides, Ni-catalyst | Aryl, Vinyl (including hindered) | rsc.org |

| Three-Component Reaction | Difluorocarbene, CO2 | Difluoromethyl | researchgate.net |

While the 3,4,5-trimethoxybenzyl group is the defining feature of the parent compound, replacing it with other substituents on the glycine nitrogen atom generates a wide array of structural analogues. The synthesis of N-substituted glycine derivatives can be achieved through various methods, often involving the reaction of glycine or its esters with different alkyl or aryl halides. acs.orgresearchgate.net

Research has focused on creating N-substituted glycines with flexible and hydrophobic aliphatic chains of varying lengths, such as propyl, butyl, pentyl, hexyl, and octyl groups. acs.orgresearchgate.net These modifications are designed to study the effects of lipophilicity and chain length on the molecule's properties. acs.org Similarly, variations of the benzyl (B1604629) group itself have been explored, leading to analogues like N-(4-methoxybenzyl)glycine and N-(2,4-dimethoxybenzyl)glycine. smolecule.comprepchem.com The synthesis for these compounds typically involves a nucleophilic substitution reaction where glycine is reacted with the corresponding substituted benzyl halide in an alkaline aqueous solution. smolecule.comprepchem.com Further diversification includes the introduction of alkyne-tethered N-aryl groups, which can undergo subsequent intramolecular cyclization reactions. researchgate.net

| N-Substituent Group | Precursor/Reagent Example | Synthetic Approach | Reference |

| Aliphatic Chains (e.g., Octyl) | Octyl Halide | Nucleophilic Substitution | acs.orgresearchgate.net |

| 4-Methoxybenzyl | 4-Methoxybenzyl Halide | Nucleophilic Substitution | smolecule.com |

| 2,4-Dimethoxybenzyl | 2,4-Dimethoxybenzaldehyde | Reductive Amination | prepchem.com |

| Alkyne-Tethered Aryl | Substituted N-Aryl Halide | Nucleophilic Substitution | researchgate.net |

| 2-Aminoethyl | - | Peptide Synthesis Methods | rsc.org |

The carboxylic acid functional group of this compound is readily converted into esters and amides, which are common derivatives in medicinal chemistry and peptide synthesis. nih.govchemimpex.com Esterification is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst or using coupling agents. orgsyn.orggoogle.com For example, glycine ethyl ester is prepared by reacting glycine with ethanol (B145695) and hydrogen chloride. orgsyn.org Photosensitive "caged" esters, such as the 2-methoxy-5-nitrophenyl ester, have also been synthesized to allow for the controlled release of the parent molecule upon photolysis. nih.gov

Amide synthesis requires the activation of the carboxyl group, followed by reaction with an amine. gcwgandhinagar.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. gcwgandhinagar.comluxembourg-bio.com Onium salts like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are also highly effective coupling reagents for amide bond formation. luxembourg-bio.com These methods allow for the synthesis of a wide range of amides, from simple primary amides to complex peptide linkages. chemimpex.com

| Derivative Type | Reagents | Key Features | Reference |

| Ethyl Ester | Ethanol, HCl | Common, stable ester derivative. | orgsyn.org |

| Photosensitive Ester | 2-Methoxy-5-nitrophenol | Allows for light-induced release of the parent acid. | nih.gov |

| Simple Amide | Ammonia (B1221849), Coupling Agent (e.g., EDC) | Converts carboxyl group to a primary amide. | chemimpex.com |

| Substituted Amide | Primary/Secondary Amine, Coupling Agent (e.g., HATU) | Forms secondary or tertiary amides. | luxembourg-bio.comgoogle.com |

Functionalization of the 3,4,5-Trimethoxybenzyl Moiety

The aromatic ring of the 3,4,5-trimethoxybenzyl group provides another platform for structural diversification through electrophilic substitution or by altering the linker connecting it to the glycine nitrogen.

The introduction of additional substituents onto the 3,4,5-trimethoxyphenyl ring can significantly alter the molecule's electronic and steric properties. Although the positions are heavily influenced by the directing effects of the existing methoxy (B1213986) groups, further functionalization is conceivable. In related molecular systems, such as 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the nature of substituents on an adjacent aryl ring has a profound impact on biological activity. nih.gov The introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (ERGs) was found to increase activity compared to the unsubstituted analogue. nih.gov For instance, replacing a methyl group with a methoxy group on an attached phenyl ring led to a tenfold increase in the activity against certain cell lines, demonstrating the sensitivity of the system to electronic modifications. nih.gov These findings suggest that similar substitutions on the trimethoxybenzyl ring of this compound could be a viable strategy for modulating its properties.

| Hypothetical Substituent | Position on Ring | Potential Electronic Effect | Reference Principle |

| Nitro (-NO2) | C-2 or C-6 | Strong Electron-Withdrawing | nih.gov |

| Chloro (-Cl) | C-2 or C-6 | Electron-Withdrawing, Halogen Bonding | nih.gov |

| Amino (-NH2) | C-2 or C-6 | Strong Electron-Donating | nih.gov |

| Hydroxyl (-OH) | C-2 or C-6 | Electron-Donating | nih.gov |

Extending the linker in this compound by one or more methylene (B1212753) units would create homologues such as N-(3,4,5-trimethoxyphenethyl)glycine or N-(3-(3,4,5-trimethoxyphenyl)propyl)glycine. Such modifications would increase the rotational freedom between the aromatic ring and the glycine backbone. Research on flexible glycine-serine linkers in proteins has demonstrated that even subtle changes in linker composition can alter stiffness and the effective concentration between connected domains. nih.gov This suggests that linker length and composition are critical parameters for controlling the spatial relationship between the two key moieties of the molecule.

| Linker Structure | Name of Analogue | Potential Impact | Reference Principle |

| -CH2- (original) | This compound | Baseline flexibility | - |

| -CH2-CH2- | N-(3,4,5-trimethoxyphenethyl)glycine | Increased flexibility and conformational freedom | researchgate.netnih.gov |

| -CH2-CH2-CH2- | N-(3-(3,4,5-trimethoxyphenyl)propyl)glycine | Further increased flexibility and distance between moieties | nih.govresearchgate.net |

Mechanistic and Target Oriented Biological Investigations

Enzyme Inhibition and Activation Mechanisms

The interaction of N-(3,4,5-trimethoxybenzyl)glycine and its derivatives with various enzymes is a key area of research. These studies help to elucidate the compound's potential as a modulator of critical biological pathways.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthetic pathway, essential for the synthesis of nucleic acids and amino acids. researchgate.net Its inhibition can lead to cell death, making it a target for various therapeutic agents, including anticancer and antimicrobial drugs. google.comnih.gov

Derivatives of the trimethoxybenzyl moiety are known to be potent inhibitors of DHFR. For instance, Trimethoprim (B1683648), which contains a 3,4,5-trimethoxybenzyl group, is a well-established antibacterial agent that selectively inhibits bacterial DHFR. google.com The trimethoxybenzyl group of these compounds fits into the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This action blocks the production of tetrahydrofolate, a vital cofactor for cellular biosynthesis, ultimately halting DNA synthesis and cell growth. researchgate.netgoogle.com

Research has explored various pyrimidine (B1678525) derivatives containing the trimethoxybenzyl scaffold as DHFR inhibitors. google.com These compounds have shown inhibitory activity against DHFR from various pathogenic organisms, including bacteria, fungi, and protozoa. google.com

Table 1: Investigational DHFR Inhibitors with a Trimethoxybenzyl Moiety

| Compound Name | Investigational Use |

| 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-d]pyrimidine | Investigational |

| 2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine | Investigational |

This table is based on data from a study on DHFR inhibitors. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. poliklinika-harni.hrnih.gov Inhibition of these pathways is a common strategy for anti-inflammatory drugs. researchgate.net There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in tissue homeostasis, and COX-2, which is inducible and plays a role in inflammation. nih.gov The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation. nih.govmdpi.com

Research has focused on developing dual inhibitors of COX-2 and 5-LOX to achieve broader anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While direct studies on this compound's effect on COX and LOX are not extensively available, derivatives containing the 3,4,5-trimethoxybenzyl moiety have been investigated. For example, certain chalcones with this substitution have been evaluated for their inhibitory activity against these enzymes.

Proteasome Modulation

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. uu.nl The 26S proteasome, a key component of the UPS, is responsible for breaking down ubiquitinated proteins. uu.nl Modulation of proteasome activity, either through inhibition or activation, has emerged as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. uu.nlnih.gov

Proteasome inhibitors are used in the treatment of multiple myeloma. nih.gov Conversely, activation of the proteasome is being explored as a potential treatment for neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. uu.nlbiorxiv.org Research has shown that small molecules can activate the 26S proteasome. uu.nl While there is no direct evidence of this compound modulating the proteasome, the broader field of proteasome modulation is an active area of research.

Caspase Inhibition Mechanisms

Caspases are a family of cysteine proteases that play a crucial role in programmed cell death, or apoptosis. diva-portal.org Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins during apoptosis. wikipedia.org The activation of caspases is a tightly regulated process, and their inhibition can prevent or delay cell death. diva-portal.orgnih.gov

Inhibition of caspases has been investigated as a therapeutic strategy in various conditions, including those involving excessive cell death. nih.gov For example, caspase inhibition has been shown to protect cardiac function in models of chronic pressure overload, not by preventing myocyte apoptosis, but through other mechanisms like preserving non-myocyte cells and reducing fibrosis. nih.gov While specific studies on the direct inhibition of caspases by this compound are limited, the general principle of caspase inhibition is a significant area of therapeutic research.

Receptor and Protein Binding Studies

Understanding how this compound and related compounds interact with specific receptors and proteins is essential for elucidating their biological effects.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Ligand Interactions

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.gov There are eight subtypes of mGluRs, classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. nih.gov Group I mGluRs (mGluR1 and mGluR5) are coupled to the phosphoinositide signaling pathway, while Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are negatively coupled to adenylyl cyclase. nih.govfrontiersin.org

Multidrug Resistance Protein Modulation

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporter proteins. nih.gov These proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps that remove chemotherapeutic agents from cancer cells, thereby reducing their efficacy. nih.govmdpi.com

The 3,4,5-trimethoxybenzyl moiety is a structural feature found in various compounds investigated for their ability to modulate MDR proteins. For instance, studies on 2-phenylquinazoline (B3120039) derivatives have identified this scaffold as a basis for potent BCRP inhibitors. nih.gov The strategic placement of methoxy (B1213986) groups on the phenyl ring has been shown to influence the inhibitory activity of these compounds against ABC transporters. nih.gov

Specifically, MRP1/ABCC1, the first ABC transporter isolated from a doxorubicin-resistant lung cancer cell line, is known to transport a wide array of drugs. mcgill.ca Its activity is also linked to the transport of glutathione (B108866) (GSH), and compounds that stimulate MRP1-mediated GSH export can induce apoptosis in cancer cells. mcgill.ca While direct studies on this compound are limited, the presence of the trimethoxybenzyl group suggests a potential for interaction with MDR proteins. This is supported by research on other molecules where this group is a key pharmacophore. For example, in certain quinazolinone derivatives, the sterically hindered 3,4,5-trimethoxybenzyl moiety was found to affect biological activity, indicating its significant role in molecular interactions. nih.gov

Interactions with Amino Acid Biosynthesis Pathways

Amino acids are fundamental building blocks for proteins and precursors for numerous metabolic pathways. wikipedia.org Glycine (B1666218), a non-essential amino acid, is central to the synthesis of purines, heme, and glutathione. nih.gov It is primarily synthesized from the amino acid serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase. wikipedia.orgwikipedia.org

The trimethoxybenzyl moiety is also present in compounds that interact with critical biosynthetic pathways. For example, Trimethoprim, a well-known antibiotic, contains a 3,4,5-trimethoxybenzyl group and functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. drugbank.comdrugbank.com Tetrahydrofolate is essential for the synthesis of purines and thymidylate, and it is also involved in the conversion of serine to glycine. nih.gov

Derivatives containing the trimethoxybenzyl group, such as 2,4-Diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidine, have been noted to contribute to the de novo mitochondrial thymidylate biosynthesis pathway and catalyze essential reactions for de novo glycine and purine (B94841) synthesis. drugbank.com This suggests that compounds like this compound could potentially influence these fundamental cellular processes. The glycine component of the molecule is a direct participant in these pathways, acting as a neurotransmitter and a precursor for biologically vital molecules. nih.govmdpi.com Its biosynthesis is directly linked to intermediates from glycolysis, such as 3-phosphoglycerate, from which serine is derived. wikipedia.orglibretexts.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure relates to its biological activity. For this compound, SAR analysis focuses on the contributions of its two primary components: the trimethoxybenzyl ring and the glycine backbone.

Influence of Trimethoxybenzyl Substitutions on Biological Function

The substitution pattern on a phenyl ring can dramatically alter a molecule's potency and function. The 3,4,5-trimethoxy substitution is a recurring motif in biologically active compounds, though its effect varies depending on the molecular scaffold.

In some contexts, this substitution is detrimental to activity. For example, in a series of alkyl-aryl isothiocyanates, substitution with methoxy groups in the 3- or 4-positions of the aromatic ring of benzyl (B1604629) ITC was found to decrease the inductive activity of Phase 2 enzymes like NQO1 and GST. nih.gov Similarly, research on quinazolinone-based enzyme inhibitors found that the sterically bulky 3,4,5-trimethoxybenzyl moiety attached at the N3-position led to deteriorated inhibitory activities. nih.gov

Conversely, the trimethoxybenzyl group is a key feature of potent inhibitors in other systems. As mentioned, it is the cornerstone of the antibacterial drug Trimethoprim, where it facilitates high-affinity binding to dihydrofolate reductase. drugbank.comtypeset.io

Table 1: Influence of Methoxy Substitutions on Biological Activity in Various Compounds

| Compound Class | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Alkyl-aryl Isothiocyanates | 3- or 4-Methoxy on benzyl ring | Decreased inductive activity of NQO1 and GST | nih.gov |

| Quinazolinones | 3,4,5-Trimethoxybenzyl at N3 | Deteriorated inhibitory activity | nih.gov |

| Pyrimidines (e.g., Trimethoprim) | 3,4,5-Trimethoxybenzyl | Potent inhibition of dihydrofolate reductase | drugbank.comtypeset.io |

Role of Glycine Backbone Modifications in Efficacy

The peptide backbone provides the core structure of peptides and proteins, and modifications to it can profoundly impact conformation, stability, and biological activity. csic.es Glycine is unique as the only non-chiral amino acid, affording it significant conformational flexibility. This flexibility makes it a common target for backbone modifications. csic.es

Site-selective modifications at the C-α position of glycine residues within a peptide chain are a known strategy to fine-tune biological properties. csic.es Furthermore, modifications to the glycine backbone in smaller molecules can also significantly alter efficacy. In the development of peptide-based drugs, such as GLP-1 receptor agonists, substitutions for glycine have been shown to drastically alter potency. For instance, replacing glycine with alanine (B10760859) or α-aminoisobutyric acid (Aib) can lead to significant decreases in agonist potency, highlighting the critical role of the glycine residue in receptor binding and activation. mdpi.com

Table 2: Effects of Glycine Backbone Modifications on Biological Efficacy

| Modification Type | Example | Outcome | Reference |

|---|---|---|---|

| C-α Substitution | Replacement of Gly with Ala or Aib in GLP-1 analogs | >100-fold decrease in agonist potency | mdpi.com |

| N-Alkylation | Introduction of N-benzyl group to Dynorphin A analogs | Produced partial agonism, leading to the design of antagonists | researchgate.net |

| N-Backbone Protection | Use of N-(2,4,6-trimethoxybenzyl) in peptide synthesis | Reduced aggregation, improved synthesis yields | rsc.orgrsc.org |

Computational and Theoretical Studies of N 3,4,5 Trimethoxybenzyl Glycine Systems

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(3,4,5-trimethoxybenzyl)glycine, these studies are crucial for understanding its potential as a Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitor. d-nb.infocsic.es The primary goal is to model the interactions between the ligand and the amino acid residues within the GlyT1 binding site.

Research on various GlyT1 inhibitors has identified key amino acid residues that are critical for binding. nih.gov Molecular docking simulations of this compound into the GlyT1 active site (often using a homology model based on related transporter structures like the dopamine (B1211576) transporter, DAT) predict how the molecule anchors itself. nih.gov The trimethoxybenzyl group, with its lipophilic nature, is expected to form van der Waals and hydrophobic interactions with non-polar residues in the binding pocket. The glycine moiety, with its carboxyl and amino groups, is predicted to form key hydrogen bonds and electrostatic interactions with polar or charged residues, which are vital for stabilizing the complex.

Key interactions for GlyT1 inhibitors often involve residues such as Tyrosine (Tyr), Phenylalanine (Phe), Aspartic Acid (Asp), and Alanine (B10760859) (Ala). nih.gov For example, the oxygen atoms of the methoxy (B1213986) groups and the carboxyl group of the glycine backbone can act as hydrogen bond acceptors, while the secondary amine can act as a hydrogen bond donor.

Table 1: Predicted Interaction Data from Molecular Docking of a GlyT1 Inhibitor This table is a representative example based on studies of similar GlyT1 inhibitors.

| Parameter | Description | Finding |

| Binding Affinity | Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding. | Predicted to be in the range of -7 to -10 kcal/mol, suggesting stable binding. |

| Key H-Bonding Residues | Amino acids predicted to form hydrogen bonds with the ligand. | Tyr124, Asp475, Arg52 nih.gov |

| Key Hydrophobic/van der Waals Residues | Amino acids forming non-polar interactions. | Phe319, Phe325, Ala117, Ile116, Ile483 nih.gov |

| Predicted Pose | The most stable 3D orientation of the ligand in the binding site. | The trimethoxybenzyl moiety occupies a hydrophobic pocket, while the glycine tail extends towards polar residues near the transporter's central channel. |

Models of protein-ligand interaction, such as the "induced fit" model, suggest that the binding site of the protein may undergo conformational changes to accommodate the ligand, optimizing the interaction. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a single molecule, such as this compound. These methods provide detailed information on molecular structure, charge distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity and interaction potential. imist.ma

DFT calculations can determine the geometry of the molecule's lowest energy state, bond lengths, and angles. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jchemlett.com The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. jchemlett.com

For this compound, the electron-rich trimethoxybenzyl ring is expected to be the primary location of the HOMO, indicating it as the likely site for electrophilic attack. Conversely, the LUMO is often localized around the electron-withdrawing carboxyl group of the glycine portion. Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for electrostatic interactions. jchemlett.com

Table 2: Typical Quantum Chemical Parameters Calculated for an Organic Molecule via DFT This table represents typical parameters and hypothetical values for this compound based on general chemical principles.

| Parameter | Symbol | Description | Predicted Characteristic |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital; relates to electron-donating ability. imist.ma | Localized on the electron-rich trimethoxybenzyl ring. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital; relates to electron-accepting ability. imist.ma | Localized on the glycine carboxyl group. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. jchemlett.com | A moderate gap would suggest a balance of stability and reactivity. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar glycine and ether groups. |

| Molecular Electrostatic Potential (MEP) | MEP | 3D map of charge distribution. | Negative potential around oxygen atoms (methoxy and carboxyl groups); positive potential around amine hydrogen. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. cardiff.ac.uk After an initial static prediction from molecular docking, MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions in a simulated physiological environment. nih.govrsc.org

In the context of this compound bound to GlyT1, an MD simulation would typically run for tens to hundreds of nanoseconds. nih.gov Researchers analyze the trajectory to confirm that the ligand remains stably bound within the active site and does not quickly dissociate. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to measure structural stability. Low and stable RMSD values indicate that the complex has reached equilibrium and is not undergoing major conformational changes. cardiff.ac.uk

Furthermore, the Root Mean Square Fluctuation (RMSF) is analyzed on a per-residue basis to identify which parts of the protein remain stable and which are flexible upon ligand binding. Analysis of hydrogen bonds over the simulation time confirms whether the interactions predicted by docking are transient or stable. cardiff.ac.uk

Table 3: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis | Description | Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure. | To assess the overall stability of the complex. A plateau in the RMSD plot indicates equilibration. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | To identify flexible and rigid regions of the protein and how they are affected by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | To determine the stability and importance of specific hydrogen bonding interactions predicted by docking. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | To detect any significant unfolding or conformational changes in the protein due to ligand binding. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For a group of GlyT1 inhibitors that includes this compound, a QSAR model can be developed to predict the inhibitory activity (e.g., IC₅₀) based on calculated molecular properties known as descriptors. nih.gov

The process involves building a dataset of structurally related molecules with known GlyT1 inhibitory activities. For each molecule, a wide range of descriptors are calculated, falling into categories such as constitutional, topological, geometrical, and physicochemical. nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to generate an equation that relates a subset of these descriptors to the observed activity. csic.es

A robust QSAR model can be used to predict the activity of new, untested compounds, helping to prioritize which derivatives of this compound should be synthesized and tested. mdpi.com For example, a QSAR study might reveal that increasing the lipophilicity of the benzyl (B1604629) substituent while maintaining specific electronic properties enhances GlyT1 inhibition. nih.gov

Table 4: Representative Molecular Descriptors Used in QSAR Models for GlyT1 Inhibitors

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A descriptor based on the graph representation of the molecule, reflecting its branching. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule, related to its size and shape. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

Emerging Research Avenues and Prospects

Development of Prodrug Strategies Based on N-(3,4,5-Trimethoxybenzyl)glycine

The concept of a prodrug, a biologically inactive compound that is metabolized in the body to produce an active drug, is a well-established strategy to overcome pharmaceutical challenges such as poor solubility or lack of target specificity. nih.govacs.org The this compound scaffold is particularly amenable to such strategies. The 3,4,5-trimethoxyphenyl moiety is a key component in several potent anti-cancer agents, including combretastatin (B1194345) analogues, which often suffer from poor water solubility. nih.gov

Research into water-soluble amino acid prodrugs of combretastatin-related compounds provides a direct blueprint for how this compound could be developed. nih.gov In these strategies, an amino acid like glycine (B1666218) is conjugated to a parent drug molecule. nih.gov This approach offers several advantages:

Improved Water Solubility : Amino acids, being zwitterionic, can significantly enhance the aqueous solubility of a parent compound. nih.gov

Enzymatic Cleavage : The amide bond linking the glycine to a parent molecule can be designed for cleavage by specific enzymes, such as aminopeptidases, which can be overexpressed in tumor tissues. nih.govnih.gov This allows for targeted release of the active drug, potentially reducing systemic toxicity. nih.gov

Studies on combretastatin-based amines have shown that glycine prodrug conjugates can be synthesized and are susceptible to enzymatic cleavage by leucine (B10760876) aminopeptidase (B13392206) (LAP), releasing the cytotoxic parent drug. nih.gov This supports the prospective development of this compound itself as a key intermediate or a promoiety in the design of next-generation prodrugs for targeted cancer therapy. nih.govepa.gov

| Parent Compound Class | Promoieties | Potential Advantage | Enzymatic Activation | Reference |

|---|---|---|---|---|

| Combretastatin Analogs | Glycine, Serine | Increased water-solubility for intravenous administration. | Cleavage by aminopeptidases to release the active cytotoxic agent in situ. | nih.gov |

Exploration of Novel Biological Targets

While the 3,4,5-trimethoxybenzyl moiety is famously associated with tubulin inhibition in compounds like combretastatin, this chemical scaffold is found in molecules with a diverse range of biological activities, suggesting that this compound derivatives could interact with various other targets. nih.gov

For instance, Trimethoprim (B1683648), which features a 3,4,5-trimethoxybenzyl group, is a well-known antibiotic that targets dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. drugbank.com This highlights that the trimethoxybenzyl group is not exclusively a tubulin-binding pharmacophore. Furthermore, early research into various derivatives containing this moiety pointed towards potential activity within the central nervous system (CNS). nih.gov More recent investigations into related structures have explored potential antimicrobial, anticancer, and even analgesic properties. Other research has synthesized and evaluated compounds with a N-[1-(3,4,5-trimethoxybenzyl)-1H-indol-5-yl] structure as benzenesulfonamide (B165840) analogues, further expanding the scope of potential biological applications. researchgate.net

The exploration for novel targets for this compound and its derivatives could involve screening against a wide panel of enzymes and receptors, leveraging its structural similarity to known bioactive molecules to uncover new therapeutic applications beyond tubulin-related cancer chemotherapy.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

Modernizing the synthesis of this compound and its derivatives through advanced methodologies is a key area of emerging research. Flow chemistry and green chemistry principles offer significant advantages over traditional batch processing. wiley-vch.deresearchgate.net

Flow Chemistry: Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a flask, offers enhanced control over reaction parameters like temperature and mixing, often leading to higher yields and purity. wiley-vch.demdpi.com This technology is particularly advantageous for reactions that are hazardous or difficult to control on a large scale. wiley-vch.de Automated fast-flow peptide synthesis (AFPS) has been successfully applied to the synthesis of peptides containing related dimethoxybenzyl glycine residues. chemrxiv.org This demonstrates the feasibility of incorporating this compound into automated, flow-based systems for the rapid synthesis of novel peptide-based molecules or other complex derivatives. chemrxiv.org

Green Chemistry: Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. repec.org A prime example is the use of mechanochemistry (solvent-free grinding) for the synthesis of Schiff base ligands from glycine and a related benzaldehyde (B42025) derivative (4-hydroxy-3-methoxybenzaldehyde). repec.org This method achieved high yields (96-98%) while avoiding the use of solvents, thus minimizing waste and energy consumption. repec.org Applying similar mechanochemical or other green approaches, such as using biocatalysts like transaminases for the synthesis of chiral amines, could lead to more environmentally benign and efficient manufacturing processes for this compound. repec.orgmbl.or.kr

| Methodology | Reaction Example | Key Advantage | Yield | Reference |

|---|---|---|---|---|

| Green Chemistry (Mechanosynthesis) | Synthesis of a Schiff base from glycine and a substituted benzaldehyde. | Solvent-free, reduced waste, high efficiency. | 96% (Ligand) | repec.org |

| Flow Chemistry (AFPS) | Automated synthesis of peptides. | Speed, automation, improved purity. | Not specified | chemrxiv.org |

Interdisciplinary Applications in Chemical Biology

Chemical biology utilizes chemical techniques to study and manipulate biological systems. The this compound structure has features that make it a valuable tool in this interdisciplinary field.

A significant application lies in peptide synthesis. Aggregation of peptide chains during solid-phase peptide synthesis (SPPS) can be a major challenge. To overcome this, protecting groups can be temporarily attached to the peptide backbone. The N-2,4,6-trimethoxybenzyl (Tmob) group, which is structurally very similar to the benzyl (B1604629) group in the title compound, has been successfully used as a backbone amide-protecting group. rsc.org It helps to disrupt inter-chain hydrogen bonding, preventing aggregation and improving the efficiency of synthesizing difficult or long peptide sequences, such as phosphopeptides. rsc.org Given this precedent, this compound could be developed as a building block for similar purposes.

Furthermore, modified amino acids are fundamental tools in chemical biology for creating molecular probes, developing novel biomaterials, and constructing libraries for drug discovery. frontiersin.org For example, N-(2-aminoethyl)glycine (AEG) serves as a flexible backbone for peptide nucleic acids (PNAs) and has been used to create libraries of glycopeptides to study carbohydrate-protein interactions. beilstein-journals.org Similarly, this compound could be employed as a unique building block to construct specialized molecular libraries, enabling the exploration of complex biological processes or the identification of new bioactive agents. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.